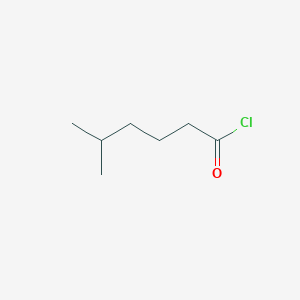

5-Methylhexanoyl chloride

Description

Contextualization within Acyl Chloride Chemistry and its Evolution

Acyl chlorides are a class of organic compounds characterized by the -COCl functional group. savemyexams.com Their discovery was a pivotal moment in organic chemistry, as they proved to be significantly more reactive than their parent carboxylic acids, making them powerful intermediates for a wide array of chemical transformations. savemyexams.com The enhanced reactivity stems from the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly susceptible to nucleophilic attack. slideshare.net

The evolution of acyl chloride chemistry has been marked by the development of milder and more selective reagents for their synthesis and application. Initially prepared using harsh reagents like phosphorus pentachloride (PCl₅), the synthesis of acyl chlorides has seen the adoption of milder alternatives such as thionyl chloride (SOCl₂) and oxalyl chloride, which offer greater control and produce byproducts that are easier to remove. savemyexams.com A common laboratory-scale synthesis of 5-Methylhexanoyl chloride, for instance, involves the reaction of 5-methylhexanoic acid with oxalyl chloride.

Acyl chlorides are fundamental building blocks, primarily utilized in acylation reactions to introduce an acyl group into a molecule. savemyexams.com These reactions include hydrolysis to form carboxylic acids, alcoholysis to produce esters, and aminolysis to yield amides. savemyexams.comsavemyexams.com The high reactivity of acyl chlorides makes these transformations efficient and often high-yielding. savemyexams.com

Strategic Importance of this compound in Synthetic Pathways

The strategic importance of this compound lies in its ability to introduce a specific branched seven-carbon acyl fragment into a molecule. This structural motif is present in a variety of bioactive natural products and synthetic compounds, making this compound a key starting material or intermediate.

In the Synthesis of Bioactive Molecules:

Research in medicinal chemistry has demonstrated the utility of the 5-methylhexanoyl group in developing novel therapeutic agents. For instance, in the design of valepotriate derivatives as potential antitumor agents, the (5-methylhexanoyl)oxy group at a specific position was found to be crucial for their cytotoxic activity. rsc.org This highlights the role of the branched alkyl chain in modulating biological activity.

Furthermore, this compound has been employed in the synthesis of inhibitors of protein kinase C (PKC), an enzyme family implicated in various cellular processes. nih.gov Specifically, it has been used to introduce the 5-methylhexanoyl side chain in the development of DAG-lactone analogues, which are being investigated for their selective effects on different PKC isozymes. nih.gov

In the Synthesis of Natural Products and Analogues:

The total synthesis of complex natural products often relies on the strategic use of specific building blocks. This compound has been utilized in the synthesis of various natural products and their analogues. For example, it was a key reagent in the synthesis of a photoreactive analog of malevamide D, a marine natural product. beilstein-journals.org It has also been used in the synthesis of isoheptylprodigiosin and its geometric isomers, which have shown antimalarial activity. nsf.gov In the context of the kahalalide compounds, which are cyclic depsipeptides with interesting biological activities, the 5-methylhexanoyl group is a key feature of the terminal acyl chain. google.com

The compound has also been used in the acylation step during the synthesis of a potential biosynthetic intermediate of Virginiae Butanolide A, a butyrolactone autoregulator from Streptomyces. psu.edu

In Palladium-Catalyzed Reactions:

Modern organic synthesis heavily relies on transition-metal catalysis. This compound has found application in the preparation of substrates for palladium-catalyzed C-H bond functionalization reactions. For example, N-(5-Methylhexanoyl)-8-aminoquinoline has been synthesized and used in studies of palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds, demonstrating the utility of the 5-methylhexanoyl group in directing and participating in these advanced transformations. acs.org

Data on this compound:

Structure

3D Structure

Properties

IUPAC Name |

5-methylhexanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO/c1-6(2)4-3-5-7(8)9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDHFOCXVJJMBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546147 | |

| Record name | 5-Methylhexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5699-78-5 | |

| Record name | 5-Methylhexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methylhexanoyl Chloride and Its Advanced Precursors

Conventional Synthetic Routes from Carboxylic Acid Derivatives

The most common and straightforward method for the synthesis of 5-methylhexanoyl chloride involves the direct conversion of its corresponding carboxylic acid, 5-methylhexanoic acid. This transformation is typically achieved using standard chlorinating agents that are effective for the preparation of acyl chlorides from carboxylic acids.

Two of the most frequently employed reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). These reagents react with the carboxylic acid to replace the hydroxyl group of the carboxyl functional group with a chlorine atom, yielding the desired acid chloride.

A typical procedure involves reacting 5-methylhexanoic acid with an excess of the chlorinating agent, often in the presence of an inert solvent such as dichloromethane (B109758) or under neat conditions. purdue.edu For instance, one documented synthesis involves the dropwise addition of 5-methylhexanoic acid to thionyl chloride, followed by heating the mixture under reflux for a period to ensure the completion of the reaction. purdue.edu The excess thionyl chloride can then be removed by distillation under reduced pressure to afford the crude this compound, which is often a colorless liquid. purdue.edu A high yield of 98% has been reported for this specific method. purdue.edu

Alternatively, oxalyl chloride can be used in a similar manner, often in a solvent like dichloromethane at room temperature. prepchem.com The reaction with oxalyl chloride is generally milder and produces gaseous byproducts (CO and HCl), which can simplify the purification process.

Table 1: Conventional Synthesis of this compound

| Starting Material | Reagent | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 5-Methylhexanoic acid | Thionyl chloride | None (neat) | Reflux for 2.5 hours | 98% | purdue.edu |

| 5-Methylhexanoic acid | Oxalyl chloride | Dichloromethane | Room temperature, 2 hours | Not specified | prepchem.com |

Methodologies for Preparing Chiral 5-Methylhexanoyl Derivatives

The synthesis of chiral derivatives of this compound is of significant interest, particularly for applications in the synthesis of enantiomerically pure pharmaceuticals. The primary strategies for accessing these chiral compounds involve the resolution of racemic mixtures of 5-methylhexanoic acid or its derivatives, or the use of chiral auxiliaries to direct stereoselective reactions.

Enzymatic Resolution

Enzymatic resolution has proven to be a powerful technique for the separation of enantiomers of chiral carboxylic acids and their esters. This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

For instance, research has demonstrated the kinetic resolution of racemic esters of 3-cyano-5-methylhexanoic acid using various lipases. researchgate.netresearchgate.net In one study, the esterase from Arthrobacter sp. was used for the enantioselective hydrolysis of racemic 3-cyano-5-methylhexanoic acid ethyl ester. researchgate.net This process yielded (S)-3-cyano-5-methylhexanoic acid with a high enantiomeric excess (ee) of 95.1%. researchgate.net The unreacted (R)-ester can then be separated and subsequently hydrolyzed to obtain the (R)-enantiomer of the acid. While this example focuses on a precursor to a derivative of 5-methylhexanoic acid, the principle is applicable to the resolution of 5-methylhexanoic acid esters themselves.

Table 2: Enzymatic Resolution for Chiral Precursors of 5-Methylhexanoyl Derivatives

| Substrate | Enzyme/Microorganism | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| rac-3-cyano-5-methylhexanoic acid ethyl ester | Esterase from Arthrobacter sp. ZJB-09277 | (S)-3-cyano-5-methylhexanoic acid | 95.1% | researchgate.net |

| rac-3-cyano-5-methylhexanoic acid ethyl ester | Immobilized lipase (B570770) PS from Pseudomonas cepacia | (S)-3-cyano-5-methylhexanoic acid ethyl ester | >99% | researchgate.net |

| rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | Esterase from Morgarella morganii ZJB-09203 | (3S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid | 95% | nih.gov |

Chiral Auxiliaries

Another robust strategy for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and often recycled. wikipedia.org

Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.org In a typical application, the carboxylic acid, in this case, 5-methylhexanoic acid, is first converted to its acid chloride (this compound). This acyl chloride is then reacted with a chiral auxiliary, such as a chiral oxazolidinone, to form a chiral N-acyloxazolidinone. wikipedia.orgrsc.org The resulting adduct can then undergo stereoselective alkylation or other transformations at the α-position to the carbonyl group. The steric hindrance provided by the substituents on the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. wikipedia.org Finally, the chiral auxiliary is cleaved from the product, for example by hydrolysis, to yield the enantiomerically enriched carboxylic acid derivative, which can then be converted to the corresponding chiral this compound if desired.

While specific examples detailing the use of chiral auxiliaries for the direct asymmetric synthesis of 5-methylhexanoyl derivatives are not prevalent in the provided search results, the general principles of asymmetric synthesis using chiral auxiliaries are well-established and applicable. wikipedia.orgbath.ac.uk For example, the diastereoselective conjugate addition of cyanide to α,β-unsaturated oxazolidinones has been used to create a chiral precursor for (S)-3-(aminomethyl)-5-methylhexanoic acid. google.com This highlights the potential of chiral auxiliaries in synthesizing complex chiral molecules derived from a 5-methylhexanoyl backbone.

Fundamental Reactivity Profiles and Mechanistic Investigations of 5 Methylhexanoyl Chloride Transformations

Electrophilic Acylation Reactions

Electrophilic acylation is a cornerstone of organic synthesis, allowing for the introduction of an acyl group onto a substrate. 5-Methylhexanoyl chloride, as a reactive acylating agent, readily participates in these transformations. The primary mechanism involves nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the departure of the chloride ion as a leaving group.

Friedel-Crafts Acylation with this compound

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by acylating aromatic rings. The reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), which coordinates to the chlorine atom of the acyl chloride. This coordination polarizes the carbon-chlorine bond, leading to the formation of a highly electrophilic acylium ion. sigmaaldrich.combyjus.com This acylium ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the corresponding aryl ketone. byjus.comlibretexts.org

The reaction of this compound with an aromatic substrate like benzene (B151609), in the presence of AlCl₃, would yield 5-methyl-1-phenylhexan-1-one. The general mechanism is illustrated below:

Step 1: Formation of the acylium ion this compound reacts with aluminum chloride to form a complex, which then dissociates to form the 5-methylhexanoyl cation (an acylium ion).

Step 2: Electrophilic attack The acylium ion is attacked by the nucleophilic π-electrons of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

Step 3: Deprotonation A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 5-Methylhexanoic acid | Ethyl 1H-pyrrole-2-carboxylate | SnCl₄ | Ethyl 5-(5-methylhexanoyl)-1H-pyrrole-2-carboxylate | researchgate.net |

| Benzene | This compound | AlCl₃ | 5-Methyl-1-phenylhexan-1-one | libretexts.orgaskfilo.com |

| Note: In this specific example, 5-methylhexanoic acid is converted to the acyl chloride in situ or in a preceding step. |

Amidation Reactions Leading to Substituted Amides

Amidation is the process of forming an amide bond. This compound reacts readily with primary and secondary amines to produce N-substituted amides. The reaction is typically rapid and exothermic. sciencemadness.org The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen atom, often facilitated by a second equivalent of the amine or an added base (like pyridine) to neutralize the liberated hydrogen chloride. sciencemadness.orgchemguide.co.uk

For instance, the reaction of this compound with a primary amine (R-NH₂) would proceed as follows:

Step 1: Nucleophilic attack The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate.

Step 2: Elimination of chloride The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion.

Step 3: Deprotonation A base (e.g., another molecule of the amine) removes the proton from the nitrogen atom, yielding the final N-substituted amide and an ammonium (B1175870) chloride salt.

| Amine | Base | Product | Reference |

| Ammonia | Excess Ammonia | 5-Methylhexanamide | chemguide.co.uk |

| 8-Aminoquinoline (B160924) | K₂CO₃ | N-(5-Methylhexanoyl)-8-aminoquinoline | |

| 4-(Pyrrolidin-1-yl)pyridine | Not specified | (5-Methylhexanoyl)(4-(pyrrolidin-1-yl)pyridin-1-ium) chloride |

Esterification Reactions for Diverse Ester Formation

Esterification using this compound is an efficient method for synthesizing esters, particularly with alcohols and phenols. uomus.edu.iq The reaction with alcohols is generally vigorous at room temperature, while the reaction with less nucleophilic phenols may require heating or the use of a base to deprotonate the phenol (B47542) to the more reactive phenoxide ion. libretexts.orgchemguide.co.uk The mechanism is analogous to amidation, involving nucleophilic attack by the oxygen of the hydroxyl group on the carbonyl carbon, followed by elimination of hydrogen chloride. chemguide.co.uk

The synthesis of phenyl 5-methylhexanoate from this compound and phenol illustrates this process:

Step 1: Nucleophilic attack The oxygen atom of the phenol attacks the carbonyl carbon of the acyl chloride.

Step 2: Elimination of chloride A tetrahedral intermediate is formed, which then collapses to expel the chloride ion.

Step 3: Deprotonation A base, such as pyridine (B92270), removes the proton from the hydroxyl group, yielding the ester and pyridinium (B92312) chloride.

| Alcohol/Phenol | Conditions | Product | Reference |

| Ethanol | Room Temperature | Ethyl 5-methylhexanoate | chemguide.co.uk |

| Phenol | Base (e.g., Pyridine) | Phenyl 5-methylhexanoate | libretexts.org |

| Hydroxyethylalkyl cellulose | Not specified | Cellulose derivative esterified with 5-methylhexanoyl groups | |

| Dihydroxyacetone derivative | -78 °C to 0 °C | Acylated butanolide precursor |

Acyl Radical Chemistry and Photoredox Catalysis

Beyond classical ionic reactions, this compound can be a precursor to the 5-methylhexanoyl radical. This reactive intermediate can participate in a variety of transformations, particularly within the burgeoning field of photoredox catalysis. nih.gov

Generation of Acyl Radicals from this compound Precursors

The generation of acyl radicals from acyl chlorides under mild conditions has been a significant challenge. However, visible-light photoredox catalysis has emerged as a powerful tool to achieve this transformation. nih.govthieme-connect.com The process typically involves a single-electron transfer (SET) from an excited photocatalyst to the acyl chloride. While aroyl chlorides have been more commonly studied, the principles extend to aliphatic acyl chlorides like this compound. rsc.orgunipv.it

A plausible mechanism for the generation of the 5-methylhexanoyl radical using a photocatalyst (e.g., an iridium or ruthenium complex) is as follows:

Step 1: Excitation of the photocatalyst The photocatalyst (PC) absorbs visible light, promoting it to an excited state (PC*).

Step 2: Single-Electron Transfer (SET) The excited photocatalyst (PC*) donates an electron to the this compound.

Step 3: Fragmentation The resulting radical anion is unstable and rapidly fragments, eliminating a chloride ion to generate the desired 5-methylhexanoyl radical.

Mechanistic Elucidation of Visible-Light Photoredox Catalytic Cycles

Once generated, the 5-methylhexanoyl radical can engage in various synthetic applications within a photoredox catalytic cycle. A representative example is the acylation of an electron-deficient alkene (a Giese-type reaction).

The catalytic cycle can be described as follows:

Radical Generation: As described in section 3.2.1, the photocatalyst, upon irradiation with visible light, reduces the this compound to the 5-methylhexanoyl radical.

Radical Addition: The nucleophilic 5-methylhexanoyl radical adds to an electron-deficient alkene (e.g., an acrylate), forming a new carbon-centered radical intermediate.

Reduction and Protonation: This radical intermediate is then reduced by the reduced form of the photocatalyst (PC•⁻) to form a carbanion. This step regenerates the ground state of the photocatalyst, allowing it to re-enter the catalytic cycle. The carbanion is subsequently protonated by a proton source in the reaction mixture to yield the final product.

This type of reaction allows for the formation of new carbon-carbon bonds under exceptionally mild conditions, avoiding the harsh reagents often required in traditional organic synthesis. nih.govnih.gov

Intermolecular and Intramolecular Radical Cascade and Cyclization Reactions

While specific examples of radical cascade or cyclization reactions involving this compound are not extensively documented in dedicated studies, its reactivity can be understood from the established principles of acyl radical chemistry. nih.gov Acyl chlorides are known precursors for acyl radicals, which can be generated under various conditions, including photoredox catalysis or through the use of radical initiators. nih.govsciencemadness.org

The formation of a 5-methylhexanoyl radical from this compound opens pathways for several intermolecular reactions. A notable example is the radical-initiated reduction to the corresponding alkane. In a general reaction, aliphatic acyl chlorides (RCOCl) react with a silane (B1218182), such as tri-n-propylsilane, in the presence of a radical initiator like t-butyl peroxide at elevated temperatures. rsc.org This process follows a chain reaction mechanism where a silyl (B83357) radical abstracts the chlorine atom from the acyl chloride to generate the acyl radical. The acyl radical then decarbonylates to form an alkyl radical, which subsequently abstracts a hydrogen atom from the silane to yield the alkane and propagate the chain. For this compound, this would result in the formation of 2-methylhexane.

Free-radical reactions can also be initiated with azo compounds. The general mechanism suggests that a radical generated from the azo compound can abstract the chlorine from the acyl chloride, leading to the formation of an acyl radical, which can then participate in further reactions. sciencemadness.org

Although intramolecular radical cyclizations of this compound itself have not been specifically detailed, the principles of radical chemistry suggest that if the carbon chain contained a site of unsaturation (e.g., a double bond) at a sterically favorable position (typically to form a five- or six-membered ring), the generated acyl radical could potentially undergo an intramolecular addition. nptel.ac.in Such reactions are fundamental in the construction of cyclic systems in organic synthesis.

Nucleophilic Acyl Substitution Mechanisms

The most characteristic reaction of this compound is nucleophilic acyl substitution. The high reactivity of the acyl chloride functional group is due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic. The chloride ion is also an excellent leaving group, facilitating the substitution. The reaction generally proceeds via a tetrahedral intermediate. docbrown.info

A typical synthetic application involves the reaction of this compound with nucleophiles like amines to form amides. For instance, it is used to synthesize N-(5-Methylhexanoyl)-8-aminoquinoline by reacting with 8-aminoquinoline. acs.orgnih.gov In another documented procedure, this compound reacts with a complex amine in dichloromethane (B109758), using pyridine as a base to neutralize the HCl byproduct.

| Nucleophile (Nu-H) | Reagent/Conditions | Product | Product Class |

| Water (H₂O) | - | 5-Methylhexanoic acid | Carboxylic Acid |

| Alcohol (R'-OH) | Pyridine (base) | Alkyl 5-methylhexanoate | Ester |

| Amine (R'R''NH) | Pyridine or excess amine | N,N-Disubstituted-5-methylhexanamide | Amide |

| 8-Aminoquinoline | Base (e.g., K₂CO₃) | N-(5-Methylhexanoyl)-8-aminoquinoline | Amide |

| Carboxylate (R'COO⁻) | - | 5-Methylhexanoic anhydride (B1165640) | Acid Anhydride |

This table illustrates the general outcomes of nucleophilic acyl substitution with this compound.

Kinetic Studies of Hydrolysis and Solvolysis Reactions

The hydrolysis of acyl chlorides, including aliphatic variants like this compound, is a rapid process that typically follows pseudo-first-order kinetics when water is used as the solvent in large excess. researchgate.net While specific kinetic rate constants for this compound are not readily found in the literature, extensive studies on analogous acyl chlorides provide a clear mechanistic framework. cdnsciencepub.comsci-hub.sebeilstein-journals.org

The solvolysis mechanism can vary depending on the substrate's structure and the solvent's ionizing power and nucleophilicity. researchgate.net

Bimolecular Mechanism (Addition-Elimination): In less ionizing, more nucleophilic solvents, the reaction proceeds through a bimolecular pathway. A solvent molecule (e.g., water) acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This is followed by the expulsion of the chloride ion. docbrown.infocdnsciencepub.com This pathway is analogous to an SN2 reaction at the acyl carbon.

Unimolecular Mechanism (SN1-like): In highly ionizing, less nucleophilic solvents, the reaction can shift towards a unimolecular mechanism. This involves the rate-determining ionization of the C-Cl bond to form an acylium ion intermediate, which is then rapidly captured by the solvent. sci-hub.se

For a primary aliphatic acyl chloride like this compound, the bimolecular addition-elimination mechanism is generally expected to be the dominant pathway for hydrolysis in pure water. researchgate.net The reaction rate is sensitive to pH and can be influenced by the presence of surfactants, which can affect the concentration of reactants at the interface where hydrolysis occurs, particularly in biphasic systems. researchgate.net

Stereochemical Outcomes and Pathway Selectivity in Nucleophilic Additions

When this compound reacts with a chiral nucleophile or in the presence of a chiral auxiliary, the formation of diastereomeric products is possible. The stereochemical outcome is dictated by the facial selectivity of the nucleophilic attack on the carbonyl group or, more commonly, on an enolate derived from it.

A powerful strategy for controlling stereochemistry involves the use of chiral auxiliaries, such as Evans-type oxazolidinones. bath.ac.uk In a relevant example, a chiral oxazolidinone was used to direct the synthesis of (R)-3-((2R,3R)-2-(benzyloxy)-3-hydroxy-6-methoxy-2-methylhexanoyl)-5,5-dimethyl-4-phenyloxazolidin-2-one. vanderbilt.edu In this type of reaction, the acyl chloride (in this case, a derivative of 2-methylhexanoic acid) is first attached to the nitrogen of the chiral auxiliary. The auxiliary then sterically shields one face of the corresponding enolate, forcing an incoming electrophile to attack from the less hindered face, thereby creating a new stereocenter with high diastereoselectivity. bath.ac.uk While this example involves a related isomer, the principle applies directly to reactions of this compound.

The reaction of this compound with a chiral alcohol or amine would similarly lead to a mixture of diastereomers, with the ratio depending on the kinetic preference for attack on the two faces of the planar carbonyl group, which is typically low unless there is a directing group or catalyst involved.

Reduction Chemistry of this compound

This compound can be reduced to various functional groups, primarily aldehydes and primary alcohols, depending on the choice of reducing agent. sciencemadness.org More advanced strategies can utilize the acyl chloride group to facilitate reductive coupling reactions.

Selective Reduction to Aldehydes and Alcohols

The reduction of an acyl chloride is a stepwise process, with the aldehyde being the intermediate on the path to the primary alcohol. Selective reduction is achieved by using reagents that are reactive enough to reduce the acyl chloride but not the resulting aldehyde.

Reduction to Aldehyde (5-Methylhexanal): To stop the reduction at the aldehyde stage, a sterically hindered and less reactive hydride source is required. A common method is the Rosenmund reduction, which uses H₂ gas and a poisoned catalyst (e.g., palladium on barium sulfate). An alternative laboratory-scale method uses a bulky metal hydride. For the closely related 2-methylhexanoyl chloride, selective reduction to the aldehyde is achieved using lithium tri-tert-butoxyaluminum hydride [LiAlH(Ot-Bu)₃] at low temperatures (-78 °C). This reagent is effective for converting acyl chlorides to aldehydes with moderate to good yields.

Reduction to Alcohol (5-Methylhexan-1-ol): Strong, unhindered hydride reagents like lithium aluminum hydride (LiAlH₄) will reduce the acyl chloride completely to the corresponding primary alcohol, 5-methylhexan-1-ol. Sodium borohydride (B1222165) (NaBH₄) can also be used, though it reacts more slowly with acyl chlorides than LiAlH₄. lookchem.com A specialized method using samarium(II) iodide (SmI₂) and deuterated water (D₂O) can achieve reduction to the α,α-dideuterio alcohol, providing a route for isotopic labeling. mdpi.com

| Target Product | Reagent(s) | Typical Conditions |

| 5-Methylhexanal | Lithium tri-tert-butoxyaluminum hydride | THF, -78 °C |

| 5-Methylhexanal | H₂, Pd/BaSO₄ (poisoned) | Toluene, heat |

| 5-Methylhexan-1-ol | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup |

| 5-Methylhexan-1-ol | Sodium borohydride (NaBH₄) | THF or Dioxane |

Reductive Coupling and Derivatization Strategies

Beyond simple reduction, the acyl chloride group can participate in reductive coupling reactions, where a C-C bond is formed. These reactions often involve low-valent metals that act as reducing agents. For example, the reductive coupling of acid chlorides with nitriles can be promoted by titanium tetraiodide to yield α-imino ketones. oup.com Nickel-catalyzed reductive cross-coupling reactions between acid chlorides and alkyl halides are also established methods for ketone synthesis. acs.orgscispace.com

A significant application of this compound is in derivatization strategies that enable further, more complex transformations. A key example is its use in auxiliary-assisted C-H bond functionalization. acs.orgnih.gov In this approach, this compound is first converted to an amide, such as N-(5-Methylhexanoyl)-8-aminoquinoline. The quinoline (B57606) group then acts as a directing group in a palladium-catalyzed reaction, guiding the functionalization (e.g., alkylation or arylation) to a specific C-H bond on the 5-methylhexanoyl chain. acs.orgnih.gov This strategy transforms the relatively simple acyl chloride into a substrate for advanced, site-selective modifications.

Advanced Synthetic Applications of 5 Methylhexanoyl Chloride in Complex Molecule Construction

Construction of Carbonyl-Containing Scaffolds and Frameworks

The acyl chloride functionality of 5-methylhexanoyl chloride makes it a highly reactive electrophile, ideal for introducing the 5-methylhexanoyl moiety into various molecular scaffolds. This reactivity is harnessed in the synthesis of complex ketones and heterocyclic systems, which are prevalent cores in medicinal chemistry and materials science.

Synthesis of Unsymmetrical Ketones via Cross-Coupling Methodologies

The synthesis of unsymmetrical ketones is a fundamental transformation in organic chemistry. While direct Friedel-Crafts acylation is a classic method, modern cross-coupling strategies offer milder conditions and broader substrate scope. This compound can be utilized in such reactions. For instance, in the synthesis of the natural product isoheptylprodigiosin, a key intermediate, 2-methyl-3-(isoheptyl)-pyrrole, was prepared via a Friedel-Crafts acylation of methyl-3-pyrrolecarboxylate with 5-methylhexanoic acid, which proceeds through the in-situ formation of the acyl chloride or a mixed anhydride (B1165640) that acts similarly nih.gov.

Organometallic reagents are frequently coupled with acyl chlorides to produce ketones. The challenge often lies in preventing the over-addition of the organometallic reagent to form a tertiary alcohol. Methodologies like the Weinreb amide approach or the use of dual-activated ureas can control this reactivity, allowing for the synthesis of unsymmetrical ketones from various acyl chlorides nih.gov. While specific examples detailing the cross-coupling of this compound with a broad range of organometallic partners are not extensively documented in the provided results, the principles of these reactions are well-established. For example, palladium-catalyzed coupling of organozinc reagents to acid chlorides is a known method for producing ketones for combinatorial libraries justia.com.

A general representation for the synthesis of an unsymmetrical ketone using an organometallic reagent and this compound is shown below:

General Reaction Scheme for Unsymmetrical Ketone Synthesis

| Reactant 1 | Reactant 2 | Coupling Method | Product |

|---|

Formation of Functionalized Heterocyclic Systems

This compound is a valuable reagent for the acylation of heteroatoms or carbon atoms within heterocyclic precursors, leading to the formation of more complex, functionalized systems. This strategy has been applied to the synthesis of diverse heterocyclic structures.

In the development of a de novo synthesis for substituted indoles, a key step involved the acylation of a bicyclo[3.1.0]hexan-2-one derivative. Specifically, methyl 6-chloro-3-(5-methylhexanoyl)-2-oxobicyclo[3.1.0]hexane-6-carboxylate was synthesized as an intermediate, which upon further transformation, leads to the formation of a benzannulated heterocycle uni-muenchen.de.

Another significant application is in the synthesis of prodiginines, a family of pyrrole-containing natural products. The total synthesis of isoheptylprodigiosin (IHPG) involved an acid-catalyzed condensation between 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (B84116) (MBC) and 2-methyl-3-(isoheptyl)-pyrrole. The latter was synthesized in a multi-step sequence starting from the Friedel-Crafts acylation of a pyrrole (B145914) derivative with 5-methylhexanoic acid nih.gov.

Furthermore, a patent describes the covalent attachment of modifying agents to heterocyclic ring systems to improve their biological properties. In one example, (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) is linked to a pyridinium (B92312) salt via a linker derived from its carboxyl group, a transformation that would conceptually start from a 5-methylhexanoyl derivative google.com.

Examples of Heterocycles Synthesized Using this compound or its Parent Acid

| Starting Heterocycle/Precursor | Product Class/Specific Compound | Reference |

|---|---|---|

| Bicyclo[3.1.0]hexan-2-one derivative | Substituted Indole Precursor | uni-muenchen.de |

| Methyl-3-pyrrolecarboxylate | Isoheptylprodigiosin (IHPG) | nih.gov |

Asymmetric Synthesis and Stereocontrol Utilizing this compound

Controlling stereochemistry is paramount in the synthesis of chiral molecules such as pharmaceuticals and natural products. This compound can be attached to chiral auxiliaries, which then direct the stereochemical outcome of subsequent reactions.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereoselectivity of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recycled.

A prominent example of this strategy involves the use of Evans-type oxazolidinone auxiliaries. While a specific paper details this with hexanoyl chloride, the methodology is directly applicable to this compound. mdpi.comscispace.com The acyl chloride is reacted with the chiral oxazolidinone to form an N-acyloxazolidinone. The chiral environment created by the auxiliary then directs the enolate to be alkylated from a specific face, leading to a high degree of stereocontrol. mdpi.comscispace.combath.ac.uk

Another powerful approach uses amino acid derivatives as auxiliaries. In one study, an 8-aminoquinoline (B160924) auxiliary was used to direct the palladium-catalyzed β-alkylation of sp³ C-H bonds in carboxylic acid derivatives. acs.org The synthesis of the substrate, N-(5-methylhexanoyl)-8-aminoquinoline, is explicitly described, indicating its use in these stereocontrolled C-H functionalization reactions. acs.org The quinoline (B57606) group acts as a directing group, forming a palladacycle intermediate that facilitates selective reaction at the β-position of the original acyl chain. acs.org

Diastereoselective and Enantioselective Transformations

The use of chiral auxiliaries with this compound leads to highly diastereoselective transformations. The alkylation of the N-(5-methylhexanoyl)oxazolidinone enolate, for instance, would produce an α-substituted product with a specific diastereomeric configuration relative to the chiral center on the auxiliary. mdpi.comscispace.com

Similarly, the palladium-catalyzed reactions directed by the 8-aminoquinoline auxiliary are diastereoselective. acs.org The geometry of the cyclometalated intermediate dictates the trajectory of the incoming coupling partner, resulting in a product with a defined stereochemistry. acs.org These auxiliary-controlled reactions are a cornerstone of modern asymmetric synthesis, allowing for the construction of enantiomerically enriched compounds. Research into diastereoselective 1,4-additions to N-cinnamoylbornane-10,2-sultam derivatives highlights the influence of the chiral auxiliary on the stereochemical outcome of Michael additions, a principle that applies broadly to substrates acylated with reagents like this compound. researchgate.net

Integration into Biosynthetic Pathway Studies and Natural Product Derivatization

This compound and its parent acid are crucial tools for elucidating biosynthetic pathways and for creating novel derivatives of natural products to probe structure-activity relationships (SAR).

A key example is found in the study of Virginiae Butanolide A (VB-A), a signaling molecule that regulates antibiotic production in Streptomyces. To investigate its biosynthesis, a potential precursor was synthesized. This involved the acylation of a butenolide phosphate (B84403) intermediate with this compound to furnish a phosphate ester of 6-dehydro VB A. psu.edu This synthetic probe was then used in cell-free experiments to confirm its role as a biosynthetic intermediate of VB-A. psu.edu

Furthermore, this compound is used in the derivatization of complex natural products. The lipopeptide antibiotic brevicidine contains a natural 4-methylhexanoyl lipid tail. In SAR studies, this natural acyl group was replaced with other lipid chains to explore the impact on antimicrobial activity. nih.gov This process of creating analogues, which often involves acylating the N-terminus of the peptide core, is fundamental to medicinal chemistry. Although the study focused on replacing the related 4-methylhexanoyl group, the synthetic chemistry is directly analogous. The natural product laterocidine contains a 6-methyloctanoyl tail, and similar derivatization strategies were applied. nih.gov These studies highlight how derivatives of 5-methylhexanoic acid are integral to the structure of certain natural products and how synthetic chemistry can be used to create valuable analogues.

Research Findings on 5-Methylhexanoyl Moiety in Biosynthesis and Derivatization

| Research Area | Natural Product/System | Role of this compound/Moiety | Key Finding | Reference |

|---|---|---|---|---|

| Biosynthetic Study | Virginiae Butanolide A | Acylating agent for precursor synthesis | Confirmed a synthetic derivative as a biosynthetic intermediate of VB-A. | psu.edu |

| Natural Product Derivatization | Brevicidine (contains 4-methylhexanoyl tail) | Analogue synthesis for SAR | N-terminal lipid tail is crucial for antimicrobial activity. | nih.gov |

Application in Polyketide Synthase Research and Extender Unit Analogs

This compound serves as a crucial precursor for the synthesis of 5-methylhexanoyl-CoA, a molecule of significant interest in the field of polyketide synthase (PKS) research. Polyketides are a diverse class of natural products with a wide range of biological activities, and their biosynthesis is a well-orchestrated enzymatic process. The structural diversity of polyketides is in part dictated by the variety of starter and extender units incorporated by the PKS machinery.

While 5-methylhexanoyl-CoA can act as a starter unit in some biosynthetic pathways, its primary role in the context of PKS research is as a substrate for the generation of extender unit analogs. Researchers have been exploring the flexibility of PKS systems by feeding them with non-natural or modified extender units to generate novel polyketide analogs with potentially enhanced or altered biological activities. The conversion of this compound to its corresponding Coenzyme A thioester allows for its introduction into these biosynthetic pathways.

Although direct studies detailing the use of this compound for the generation of a wide array of extender unit analogs are not extensively documented, the established role of its CoA derivative in polyketide biosynthesis provides a strong foundation for its potential in this area. The enzymatic machinery responsible for processing extender units can exhibit a degree of substrate promiscuity, opening the door for the incorporation of structurally modified analogs derived from this compound.

The following table summarizes the key molecules involved in the application of this compound in PKS research:

| Compound Name | Role | Research Context |

| This compound | Precursor | Chemical synthesis of 5-methylhexanoyl-CoA |

| 5-Methylhexanoyl-CoA | Substrate | Polyketide synthase starter or extender unit precursor |

Further research in this area could involve the enzymatic or chemoenzymatic modification of the 5-methylhexanoyl backbone to create a library of extender unit analogs. These analogs could then be used to probe the substrate specificity of PKS domains and to generate novel polyketide structures through biosynthetic engineering.

Derivatization for Biologically Active Molecules and Drug Candidates

This compound is a versatile reagent in the synthesis of complex, biologically active molecules and drug candidates. Its acyl chloride functionality allows for the straightforward formation of ester and amide bonds, making it a valuable building block for introducing a lipophilic 5-methylhexyl moiety into a target structure. This structural feature can significantly influence the pharmacological properties of a molecule, such as its potency and cell permeability.

A notable example of its application is in the synthesis of valepotriate derivatives with anticancer activity. In a study focused on creating novel antitumor agents, researchers synthesized a series of valepotriate derivatives and evaluated their cytotoxic effects. rsc.orgrsc.org The results demonstrated that the presence of a (5-methylhexanoyl)oxy group at a specific position of the valepotriate skeleton was critical for its biological activity. rsc.orgrsc.org This finding underscores the importance of the 5-methylhexanoyl group in optimizing the anticancer properties of these compounds. rsc.orgrsc.org

The structure-activity relationship (SAR) analysis from this study revealed that both shortening and lengthening the aliphatic side chain diminished the cytotoxic activity, highlighting the optimal nature of the 5-methylhexanoyl moiety for interaction with its biological target. rsc.orgrsc.org

The following table presents data on a key valepotriate derivative incorporating the 5-methylhexanoyl group:

| Compound ID | Key Structural Feature | Biological Activity |

| 1e | (5-methylhexanoyl)oxy group | Potent anticancer activity against various cancer cell lines |

Furthermore, patents have been filed for methods that utilize novel derivatizing agents, including those derived from this compound, to modify the physicochemical and pharmacokinetic properties of pharmaceutical compounds. This approach aims to enhance the "druggability" of existing and new chemical entities by covalently attaching moieties like the 5-methylhexanoyl group to improve their biological performance.

In another application, this compound has been used in the synthesis of N-(5-Methylhexanoyl)-8-aminoquinoline. While the specific biological activity of this particular derivative is not detailed in the provided context, its synthesis demonstrates the utility of this compound in acylating amino groups, a common reaction in the development of new chemical entities for biological screening.

The versatility of this compound as a synthetic building block continues to be explored in the quest for novel and more effective therapeutic agents.

Catalytic Strategies and Methodological Innovations for 5 Methylhexanoyl Chloride Reactivity

Advancements in Visible-Light Photoredox Catalysis for Acyl Radical Processes

Visible-light photoredox catalysis has emerged as a powerful and mild methodology for the generation of highly reactive acyl radicals from stable precursors, including acyl chlorides. nih.govnih.govthieme-connect.de This approach circumvents the need for harsh reagents or high temperatures typically associated with traditional methods of acyl radical formation. The fundamental principle involves a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) process with the acyl chloride, leading to the formation of a 5-methylhexanoyl radical.

While specific studies detailing the photoredox-mediated generation of the 5-methylhexanoyl radical are not extensively documented, the general applicability of this method to a wide range of acyl chlorides is well-established. nih.gov These reactions are often facilitated by transition metal photocatalysts, such as ruthenium or iridium complexes, as well as organic dyes like eosin (B541160) Y. acs.org The generated 5-methylhexanoyl radical can then participate in a variety of synthetic transformations, including addition to alkenes and alkynes, and cross-coupling reactions.

A notable advancement is the merger of photoredox catalysis with other catalytic cycles, such as nickel catalysis, to achieve novel C-C bond formations. acs.org In such dual catalytic systems, the photoredox cycle generates the acyl radical, which is then intercepted by a low-valent nickel catalyst to form an acyl-nickel intermediate. This species can then undergo reductive elimination with an organohalide to afford the desired ketone product. The applicability of these methods to various acyl chlorides suggests a high potential for their use with 5-methylhexanoyl chloride in the synthesis of complex ketones under mild conditions.

Recent research has also explored the use of nucleophilic organic catalysts to facilitate the photochemical generation of acyl radicals from acyl chlorides. rsc.org This metal-free approach further enhances the green credentials of photoredox catalysis.

Transition Metal Catalysis in C-H Functionalization and Cross-Coupling Reactions

Transition metal catalysis has revolutionized the field of C-H functionalization, providing a direct and atom-economical route to complex molecules. nih.gov In the context of this compound, its derivatives have been successfully employed in palladium-catalyzed C-H alkylation reactions.

A significant example involves the use of N-(5-methylhexanoyl)-8-aminoquinoline as a substrate in an auxiliary-assisted, palladium-catalyzed β-alkylation of the sp3 C-H bond. acs.orgnih.gov The 8-aminoquinoline (B160924) group acts as a directing group, facilitating the selective activation of a specific C-H bond by the palladium catalyst. This methodology allows for the introduction of alkyl groups at a position that would be challenging to functionalize using traditional synthetic methods.

The general procedure for such a reaction involves heating the N-(5-methylhexanoyl)-8-aminoquinoline substrate with a palladium(II) acetate (B1210297) catalyst, a base such as potassium carbonate, and an alkyl iodide. acs.org The reaction proceeds via the formation of a palladacycle intermediate, followed by oxidative addition of the alkyl iodide and reductive elimination to afford the alkylated product. acs.org

| Substrate | Alkylating Agent | Catalyst | Base | Yield (%) | Reference |

| N-(5-methylhexanoyl)-8-aminoquinoline | 2-methyliodopropane | Pd(OAc)₂ | K₂CO₃ | 58 | acs.org |

This example underscores the potential of transition metal catalysis to selectively functionalize the aliphatic chain of 5-methylhexanoyl derivatives, opening up avenues for the synthesis of novel branched structures.

Furthermore, the development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has enabled the use of acyl chlorides as coupling partners for the synthesis of ketones. nih.govnsf.gov While specific examples detailing the direct use of this compound in Suzuki-Miyaura cross-coupling are not prevalent in the literature, the general methodology is well-established for a variety of acyl chlorides. nih.gov These reactions typically involve the coupling of an acyl chloride with an organoboron reagent in the presence of a palladium catalyst and a base.

Emerging Catalytic Systems (e.g., Organocatalysis, Biocatalysis) for this compound Transformations

Beyond traditional metal catalysis, organocatalysis and biocatalysis are gaining prominence as powerful tools for selective organic transformations. In the context of this compound, these emerging systems offer unique opportunities for asymmetric synthesis and environmentally benign processes.

While direct organocatalytic transformations of this compound are not extensively reported, the principles of organocatalysis are highly relevant. For instance, chiral auxiliaries, a cornerstone of organocatalysis, have been employed in asymmetric alkylation reactions where an acyl chloride is used to introduce the acyl group. bath.ac.uk

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers unparalleled selectivity. While this compound itself is not typically used directly in enzymatic reactions due to its high reactivity, its corresponding thioester, 5-methylhexanoyl-CoA, is a substrate for various enzymes. For instance, acyl-CoA oxidases have been shown to act on 5-methylhexanoyl-CoA. uni-marburg.de Furthermore, acyltransferases are enzymes that can transfer the 5-methylhexanoyl group from a donor like 5-methylhexanoyl-CoA to an acceptor molecule, a key step in the biosynthesis of various natural products. asm.org The preparation of such substrates for biocatalytic reactions can involve the initial use of this compound. psu.edu

The following table illustrates the enzymatic activity of an acyl-CoA oxidase with various acyl-CoA substrates, including 5-methylhexanoyl-CoA.

| Substrate | Enzyme Activity (U/mg) | Reference |

| Butanoyl-CoA | 1.5 ± 0.1 | uni-marburg.de |

| Hexanoyl-CoA | 2.0 ± 0.2 | uni-marburg.de |

| 5-Methylhexanoyl-CoA | 1.8 ± 0.1 | uni-marburg.de |

| Octanoyl-CoA | 1.2 ± 0.1 | uni-marburg.de |

These findings highlight the potential for chemoenzymatic strategies, where this compound is first converted into a more biocompatible derivative, which is then used in a highly selective enzymatic transformation.

Continuous Flow Chemistry Applications for Enhanced Reaction Efficiency

Continuous flow chemistry, utilizing microreactors, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. wikipedia.org While specific studies on the use of this compound in continuous flow are limited, the successful application of this technology to the synthesis of a structurally similar compound, 3,5,5-trimethylhexanoyl chloride, provides a compelling case for its applicability.

In a continuous flow setup, the synthesis of 3,5,5-trimethylhexanoyl chloride from the corresponding carboxylic acid and triphosgene (B27547) was achieved with high efficiency and yield in a silicon carbide microreactor. The precise temperature control afforded by the microreactor was crucial in minimizing the formation of side products.

| Parameter | Value | Reference |

| Reactor Type | Silicon Carbide Microreactor | |

| Reactants | 3,5,5-trimethylhexanoic acid, Triphosgene | |

| Catalyst | N,N-dimethylformamide (DMF) | |

| Temperature | 55 °C | |

| Pressure | 0.8 MPa | |

| Isolated Yield | 91% |

Given the similarities in reactivity between this compound and its isomer, it is highly probable that its synthesis and subsequent reactions could be significantly optimized using continuous flow technology. Patents related to continuous flow peptide synthesis also describe the use of carboxylic acid chlorides for acylation steps, further supporting the potential of this technology for reactions involving this compound. google.com

Computational and Theoretical Investigations of 5 Methylhexanoyl Chloride Reactivity

Quantum Chemical Calculations for Elucidating Reaction Pathways and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of chemical reactions. These calculations allow for the precise determination of the structures and energies of reactants, products, intermediates, and, crucially, transition states. By identifying the lowest energy path connecting reactants to products, the reaction mechanism can be elucidated.

While specific studies on 5-Methylhexanoyl chloride are not prominent, research on simpler acyl chlorides like acetyl chloride provides a clear blueprint for such investigations. For instance, ab initio calculations and trajectory studies on acetyl chloride have been used to understand its photodissociation pathways, identifying key transition states for C-Cl bond cleavage and HCl elimination. acs.org Similar methodologies could be applied to this compound to study its fundamental reactions, such as hydrolysis, alcoholysis, or aminolysis.

A hypothetical study on the hydrolysis of this compound would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactants (this compound and water), the tetrahedral intermediate, and the products (5-methylhexanoic acid and HCl).

Transition State Searching: Locating the transition state structures for the nucleophilic attack of water on the carbonyl carbon and for the subsequent elimination of the chloride ion.

Frequency Calculations: Confirming the nature of the stationary points (minima for reactants, products, and intermediates; a first-order saddle point for transition states) and calculating the zero-point vibrational energies (ZPVE) to correct the electronic energies.

Energy Profile: Constructing a reaction energy profile to determine the activation energies (energy barriers) for each step, thereby identifying the rate-determining step of the reaction.

Such calculations would provide invaluable data on the intrinsic reactivity of the molecule, influenced by its specific steric and electronic properties conferred by the isobutyl group.

Table 1: Hypothetical Calculated Energy Profile for the Hydrolysis of an Acyl Chloride

| Species | Relative Electronic Energy (kcal/mol) | Relative ZPVE-Corrected Energy (kcal/mol) |

| Reactants (Acyl Chloride + H₂O) | 0.0 | 0.0 |

| Transition State 1 (Nucleophilic Attack) | +15.2 | +14.5 |

| Tetrahedral Intermediate | -5.8 | -6.3 |

| Transition State 2 (Chloride Elimination) | +10.5 | +9.9 |

| Products (Carboxylic Acid + HCl) | -12.4 | -13.0 |

This table is illustrative, based on general principles of acyl chloride hydrolysis, and does not represent experimentally validated data for this compound.

Molecular Dynamics Simulations for Probing Intermolecular Interactions and Solvation Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of intermolecular interactions and the influence of the surrounding environment (solvation).

Key findings from these simulations include:

Intermolecular Forces: The association with the membrane is driven by interactions between the peptide and the negatively charged lipid head groups. acs.org

Hydrophobic Insertion: The 5-methylhexanoyl group contributes significantly to the negative van der Waals energies observed upon interaction with the hydrophobic membrane core, indicating its insertion. acs.org

Solvation Effects: The simulations inherently model the effect of the aqueous solvent, showing how the hydrophobic lipid tail seeks to minimize its exposure to water by embedding within the nonpolar membrane interior.

MD simulations are also broadly applied to understand the behavior of chlorinated molecules in various environments, such as molten alkali chlorides researchgate.netacs.org and deep eutectic solvents. nih.gov For this compound itself, MD simulations could be used to study its aggregation behavior in nonpolar solvents or its solvation shell structure in polar aprotic solvents commonly used in synthesis, like tetrahydrofuran (B95107) or dichloromethane (B109758).

Table 2: Representative Intermolecular Interaction Energies from MD Simulation

| Interacting Groups | Interaction Type | Average Energy (kJ/mol) |

| 5-Methylhexanoyl group and Membrane Core | van der Waals | -35.5 |

| Charged Peptide Residues and Lipid Head Groups | Electrostatic | -150.2 |

| Peptide Backbone and Water | Hydrogen Bonding | Variable |

Data is illustrative and conceptualized from the findings reported for battacin analogs. acs.org

Quantitative Structure-Reactivity Relationship (QSAR) Predictions for Novel Transformations

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical tools that correlate variations in the chemical structure of a series of compounds with their measured reactivity or biological activity. By building a mathematical model, the reactivity of new, untested compounds can be predicted.

No specific QSAR models for the reactivity of this compound have been published. However, the methodology is well-established and could be readily applied to predict its behavior in novel transformations. nih.gov A QSAR study for a series of aliphatic acyl chlorides, including this compound, would involve the following steps:

Dataset Assembly: Synthesizing a library of diverse aliphatic acyl chlorides and experimentally measuring their reaction rates for a specific transformation (e.g., solvolysis in a particular alcohol).

Descriptor Calculation: For each molecule, a wide range of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecular structure:

Topological: Describing atomic connectivity (e.g., Wiener index, Kier & Hall connectivity indices).

Electronic: Describing the electron distribution (e.g., partial charges on atoms, dipole moment, HOMO/LUMO energies).

Steric/Geometrical: Describing the size and shape of the molecule (e.g., molecular volume, surface area, specific steric parameters like Taft's Es).

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest), a mathematical equation is developed that links a subset of the most relevant descriptors to the observed reactivity. nih.govmdpi-res.com

Model Validation: The predictive power of the model is rigorously tested using statistical metrics and external validation sets to ensure its reliability. nih.gov

Table 3: Hypothetical QSAR Descriptors for a Series of Acyl Chlorides

| Compound | Reactivity (log k) | Molecular Weight | LogP | Partial Charge on Carbonyl C | Steric Parameter (Es) |

| Acetyl chloride | -2.5 | 78.50 | 0.45 | +0.45 | 0.00 |

| Propionyl chloride | -2.8 | 92.52 | 0.85 | +0.44 | -0.07 |

| Butyryl chloride | -2.9 | 106.55 | 1.25 | +0.44 | -0.36 |

| This compound | Predicted | 148.63 | 2.45 | +0.43 | -0.93 |

| Pivaloyl chloride | -4.5 | 120.58 | 1.55 | +0.42 | -1.74 |

This table is for illustrative purposes to demonstrate the concept of a QSAR dataset. Reactivity values are hypothetical.

Analytical and Spectroscopic Methodologies in 5 Methylhexanoyl Chloride Research

Advanced Spectroscopic Characterization of Reaction Intermediates and Products

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 5-Methylhexanoyl chloride and its derivatives. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are two of the most powerful tools employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound and its reaction products.

While specific spectral data for this compound is not extensively published, the expected chemical shifts and splitting patterns can be predicted based on its structure. The electron-withdrawing effect of the carbonyl chloride group significantly influences the chemical shifts of nearby protons and carbons.

Expected ¹H NMR Spectral Data for this compound (in CDCl₃)

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| H-2 (α-CH₂) | ~2.8 - 2.9 | Triplet (t) |

| H-3 (β-CH₂) | ~1.7 - 1.8 | Quintet (quin) |

| H-4 (γ-CH₂) | ~1.3 - 1.4 | Multiplet (m) |

| H-5 (δ-CH) | ~1.5 - 1.6 | Multiplet (m) |

| H-6 (CH₃) | ~0.9 | Doublet (d) |

Expected ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-1 (C=O) | ~173 - 175 |

| C-2 (α-CH₂) | ~45 - 47 |

| C-3 (β-CH₂) | ~25 - 27 |

| C-4 (γ-CH₂) | ~33 - 35 |

| C-5 (δ-CH) | ~27 - 29 |

In research, NMR is frequently used to confirm the structure of products synthesized using this compound. For instance, in the synthesis of N-(5-methyl)hexanoyl tyrosine, NMR data was crucial for its characterization. semanticscholar.org The 1D and 2D NMR experiments confirmed the structural proposal, showing an isopropyl group at the end of the iso-C7:0 acyl moiety attached to tyrosine via a peptide bond. semanticscholar.org

¹H and ¹³C NMR Data for N-(5-methyl)hexanoyl tyrosine (in MeOD-d₄) semanticscholar.org

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) |

|---|---|---|

| Acyl Chain | ||

| 1' | 176.8 | - |

| 2' | 36.9 | 2.12, t, 7.5 |

| 3' | 27.0 | 1.57, quin, 7.5 |

| 4' | 39.5 | 1.18, m |

| 5' | 28.9 | 1.57, m |

| 6' | 22.9 | 0.86, d, 6.6 |

| Tyrosine Moiety | ||

| 1 | 175.0 | - |

| 2 | 56.6 | 4.60, dd, 8.8, 5.2 |

| 3 | 37.9 | 3.09, dd, 14.1, 5.2; 2.91, dd, 14.1, 8.8 |

| 4 | 128.8 | - |

| 5, 9 | 131.5 | 7.03, d, 8.5 |

| 6, 8 | 116.3 | 6.69, d, 8.5 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying functional groups. The most characteristic feature in the FTIR spectrum of an acyl chloride is the strong carbonyl (C=O) stretching vibration, which appears at a higher frequency compared to other carbonyl compounds due to the inductive effect of the chlorine atom.

Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Acyl Chloride) | 1785 - 1815 | Strong |

| C-H (Aliphatic) | 2850 - 2960 | Medium to Strong |

This technique is valuable for monitoring the conversion of a carboxylic acid to an acyl chloride, where the broad O-H stretch of the carboxylic acid disappears and the sharp, high-frequency C=O stretch of the acyl chloride appears. researchgate.net

Chromatographic and Mass Spectrometric Techniques for Reaction Monitoring and Product Analysis

Chromatographic and mass spectrometric methods are essential for separating complex mixtures, monitoring reaction progress, and identifying and quantifying products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile compounds. Due to the high reactivity and potential for degradation in the hot injector, direct analysis of acyl chlorides like this compound can be challenging. americanpharmaceuticalreview.com However, derivatization can be employed to convert the acyl chloride into a more stable and volatile derivative. For example, reaction with an alcohol such as 1-propanol (B7761284) in the presence of pyridine (B92270) yields the corresponding ester, which is amenable to GC-MS analysis. rsc.org

GC-MS analysis is more commonly applied to the characterization of reaction products. For instance, in the study of fatty acid methyl esters (FAMEs), GC-MS is used to identify branched-chain fatty acids. The mass spectra of 2-methyl-branched FAMEs show a characteristic fragment at m/z 88, which is indicative of branching at the second carbon, distinguishing them from unbranched FAMEs that typically show a dominant ion at m/z 74 from a McLafferty rearrangement. acs.org

Typical GC-MS Conditions for FAME Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) rsc.org |

| Carrier Gas | Helium rsc.org |

| Injector Temperature | 250 °C rsc.org |

| Oven Program | 40 °C (1 min), then ramp at 10 °C/min to 280 °C (hold 15 min) rsc.org |

| Ionization Mode | Electron Ionization (EI) |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds. The high reactivity of acyl chlorides with common reversed-phase mobile phase components (like water and methanol) makes their direct analysis difficult. americanpharmaceuticalreview.com A common strategy is pre-column derivatization to form a stable, UV-active derivative. nih.govnifdc.org.cn

A general method for the trace analysis of acyl chlorides in lipophilic drug substances involves derivatization with 2-nitrophenylhydrazine. nih.gov This reagent reacts with the acyl chloride to produce a stable hydrazone derivative that has strong UV absorbance at a higher wavelength (around 395 nm), minimizing interference from the sample matrix. nih.govscispace.com

HPLC Derivatization and Analysis Conditions for Acyl Chlorides nih.gov

| Parameter | Condition |

|---|---|

| Derivatizing Agent | 2-Nitrophenylhydrazine |

| Reaction Conditions | Room temperature for 30 minutes |

| HPLC Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water |

| Detector | UV-Vis or Diode Array Detector (DAD) at ~395 nm |

This derivatization HPLC method offers high specificity and sensitivity, with detection limits in the range of 0.01-0.03 µg/mL, making it suitable for determining residual acyl chlorides in various samples. nih.gov

Mass Spectrometry (MS)

Mass spectrometry, often coupled with chromatography (GC-MS or LC-MS), provides information on the molecular weight and fragmentation pattern of analytes. In the context of this compound research, MS is crucial for identifying reaction products and intermediates. For example, the mass spectrum of a derivative, N-(5-methyl)hexanoyl tyrosine, showed a clear molecular ion peak, and its fragmentation pattern was consistent with the proposed structure. semanticscholar.org In another study, the mass spectra of various methylhexanoyl tyramides, including the 5-methylhexanoyl derivative, were analyzed to distinguish between isomers. americanpharmaceuticalreview.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-methylhexanoyl chloride in laboratory settings?

- Methodology : The compound can be synthesized via chlorination of 5-methylhexanoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, reacting the carboxylic acid with SOCl₂ under reflux conditions yields the acyl chloride, with SO₂ and HCl as byproducts . Friedel-Crafts acylation methods using AlCl₃ as a catalyst in inert solvents (e.g., carbon disulfide) are also employed for downstream applications, such as synthesizing aromatic ketones .

Q. What safety protocols should be followed when handling this compound?

- Methodology : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection to prevent inhalation, skin contact, and eye exposure. Work in a fume hood with proper ventilation, and ensure contaminated clothing is decontaminated before reuse. Safety guidelines for analogous chlorinated compounds emphasize avoiding moisture to prevent HCl release .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure, with characteristic peaks for the acyl chloride group (~170-180 ppm in ¹³C NMR). Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can assess purity. Infrared (IR) spectroscopy can verify the C=O stretch (~1800 cm⁻¹) and absence of carboxylic acid O-H stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in Friedel-Crafts acylation reactions?

- Methodology : Optimize catalyst loading (AlCl₃) and solvent choice. For instance, carbon disulfide (CS₂) enhances electrophilic acylation efficiency compared to dichloromethane, but alternatives like nitrobenzene may reduce toxicity. Reaction monitoring via TLC or in situ IR can identify side products (e.g., over-acylation), enabling temperature control (0–5°C initially, then room temperature) to suppress decomposition .

Q. What strategies can be employed to mitigate side reactions during the synthesis of aromatic ketones using this compound?

- Methodology : Pre-dry substrates and solvents to minimize hydrolysis of the acyl chloride. Use stoichiometric AlCl₃ to avoid catalyst-deficient conditions, which can lead to incomplete reactions. Add the acyl chloride dropwise to the aromatic substrate to control exothermicity. Post-reaction quenching with ice-cold water followed by extraction with ethyl acetate can isolate the product while removing unreacted reagents .

Q. How can computational chemistry methods be applied to predict the reactivity and stability of this compound in various solvents?

- Methodology : Density functional theory (DFT) calculations can model the compound’s electronic structure, predicting susceptibility to nucleophilic attack or hydrolysis. Solvent effects (e.g., polarity, dielectric constant) on reaction pathways can be simulated using COSMO-RS or molecular dynamics. These models help identify solvents that stabilize the transition state in acylation reactions, improving kinetic outcomes .

Data Contradiction Analysis

- Example : Conflicting yields (e.g., 91% in CS₂ vs. lower yields in other solvents) may arise from solvent polarity affecting AlCl₃ solubility or acyl chloride stability. Researchers should validate solvent purity and moisture content, as trace water hydrolyzes the acyl chloride. Replicating conditions with controlled humidity and alternative catalysts (e.g., FeCl₃) can resolve discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.